![molecular formula C12H12N4OS2 B2758427 N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide CAS No. 941901-01-5](/img/structure/B2758427.png)
N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide” is a chemical compound with the molecular formula C12H12N4OS2 and a molecular weight of 292.38. It is a product intended for research use only. This compound is part of a series of novel 1,2,4-triazole derivatives that have been synthesized and evaluated as potential anticancer agents .
Synthesis Analysis
The synthesis of similar compounds involves three-component and three-stage synthetic protocols . The synthesis of 1,2,4-triazole derivatives has been reported in various studies . For example, a mixture of Z/E-isomers was obtained in solution for the synthesized 5-aminomethylidene-thiazolo[3,2-b][1,2,4]triazole-6-ones .Molecular Structure Analysis
The molecular structure of this compound includes a thiophene ring, a thiazole ring, and a triazole ring. These heterocyclic rings are significant in medicinal chemistry due to their ability to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described in various studies . For instance, the synthesis of 5-aminomethylidene-thiazolo[3,2-b][1,2,4]triazole-6-ones involves a three-component and three-stage synthetic protocol .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Scientific Research Applications
- Thiazolo[3,2-a]pyrimidine derivatives, including those with a 2-substituted moiety, have demonstrated high antitumor activity . These compounds could potentially serve as promising scaffolds for designing new anticancer drugs.
- Researchers have explored the antibacterial effects of N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide . Its antibacterial activity suggests potential applications in combating bacterial infections.
- The same compound has also shown anti-inflammatory properties . Understanding its mechanism of action could lead to novel anti-inflammatory therapies.
- By splicing the nitrogen-containing heterocycle nicotinic acid with the sulfur-containing heterocycle thiophene, researchers designed N-(thiophen-2-yl) nicotinamide derivatives. These compounds exhibited fungicidal activity .
- In vitro studies revealed that N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide possesses superior topoisomerase I inhibitory activity compared to the natural topoisomerase inhibitor camptothecin . This finding suggests potential use in cancer therapy.
- The thiazolo[3,2-a]pyrimidine ring system structurally resembles purine. Researchers can modify this scaffold by introducing new binding sites, optimizing ligand-receptor interactions for drug design .
Antitumor Activity
Antibacterial Properties
Anti-Inflammatory Potential
Fungicidal Activity
Topoisomerase I Inhibition
Structural Modification for Drug Design
Mechanism of Action
properties
IUPAC Name |
N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4OS2/c1-8(17)13-5-4-9-7-19-12-14-11(15-16(9)12)10-3-2-6-18-10/h2-3,6-7H,4-5H2,1H3,(H,13,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJRFSJKKPIXGJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CSC2=NC(=NN12)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.